N-(4-{(1E)-1-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]ethyl}phenyl)acetamide
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Overview
Description
N-{4-[(1E)-1-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}ACETAMIDE is a complex organic compound that features a pyridine ring and an acetamide group
Preparation Methods
The synthesis of N-{4-[(1E)-1-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}ACETAMIDE typically involves the reaction of pyridine derivatives with acetamide under specific conditions. One common method involves the use of zirconium 4-sulfophenylphosphonate as a host material to intercalate the pyridine derivatives . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .
Chemical Reactions Analysis
N-{4-[(1E)-1-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halides or alkylating agents.
Scientific Research Applications
N-{4-[(1E)-1-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: It is used in the study of molecular interactions and as a building block for more complex molecules.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as nonlinear optical materials
Mechanism of Action
The mechanism of action of N-{4-[(1E)-1-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The compound can form hydrogen bonds and participate in charge-transfer interactions, which can affect various biological pathways . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
N-{4-[(1E)-1-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}ACETAMIDE can be compared with other pyridine derivatives such as:
- N-(pyridin-4-yl)pyridin-4-amine
- 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
- 3-nitro-N-(pyridin-4-yl)pyridin-4-amine
These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activities .
Properties
Molecular Formula |
C16H16N4O2 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
N-[(E)-1-(4-acetamidophenyl)ethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H16N4O2/c1-11(13-3-5-15(6-4-13)18-12(2)21)19-20-16(22)14-7-9-17-10-8-14/h3-10H,1-2H3,(H,18,21)(H,20,22)/b19-11+ |
InChI Key |
BWXWFSOQOYUPBD-YBFXNURJSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC=C(C=C2)NC(=O)C |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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